2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine
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Overview
Description
2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine is a complex organic compound that features a pyridine core substituted with methoxy and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply. Industrial production would likely involve scaling up the Suzuki–Miyaura coupling reaction and ensuring the purity and yield of the final product through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and dimethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism by which 2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,2’6’,2’‘-Terpyridine, 5,5’'-bis(4-methoxy-2,6-dimethylphenyl): This compound shares a similar pyridine core but differs in the substitution pattern and functional groups.
5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-yl:
Uniqueness
2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
CAS No. |
338989-77-8 |
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Molecular Formula |
C33H31N3O2 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
2,6-bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C33H31N3O2/c1-20-14-26(37-5)15-21(2)32(20)24-10-12-28(34-18-24)30-8-7-9-31(36-30)29-13-11-25(19-35-29)33-22(3)16-27(38-6)17-23(33)4/h7-19H,1-6H3 |
InChI Key |
FVRALCQALMAZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CN=C(C=C2)C3=NC(=CC=C3)C4=NC=C(C=C4)C5=C(C=C(C=C5C)OC)C)C)OC |
Origin of Product |
United States |
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